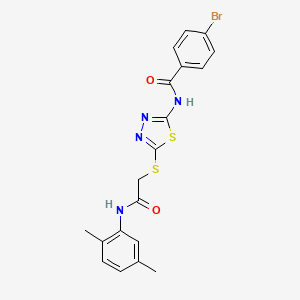

![molecular formula C15H14N2O2S2 B2957652 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 2097872-57-4](/img/structure/B2957652.png)

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea, also known as FTU, is a chemical compound that has gained significant attention in scientific research due to its potential use as an anti-cancer agent. FTU is a small molecule that selectively targets cancer cells, making it a promising candidate for the development of novel cancer therapies.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

The synthesis of novel pyridine and naphthyridine derivatives highlights the utility of compounds with furan and thiophene motifs in catalyzing the formation of complex heterocyclic structures. This process involves dimerization reactions and coupling with arene diazonium salts, showcasing the reactivity and versatility of these compounds in constructing pharmacologically relevant frameworks (Abdelrazek et al., 2010).

Material Science and Engineering

The application of furan and thiophene derivatives in materials science is evident in the development of dye-sensitized solar cells (DSSCs). The incorporation of furan as a conjugated linker in phenothiazine-based DSSCs resulted in a notable improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in renewable energy technologies (Kim et al., 2011).

Polymer Science

The electrochemical copolymerization of furan and thiophene has been explored for the synthesis of copolymers with potential applications in conductive materials. This research not only elucidates the polymerization process but also investigates the properties of the resulting copolymers, contributing to the development of new materials for electronic devices (Li et al., 2004).

Photocatalysis and Organic Transformations

In the realm of photocatalysis, compounds containing furan and thiophene units have been utilized in the photoinduced direct oxidative annulation reactions. This approach facilitates the construction of polyheterocyclic structures without the need for transition metals or oxidants, showcasing the efficiency and green chemistry aspects of utilizing these heterocycles in organic synthesis (Zhang et al., 2017).

Propriétés

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-4-2-7-21-14)16-9-12(11-5-8-20-10-11)13-3-1-6-19-13/h1-8,10,12H,9H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVRBTYNCXKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)

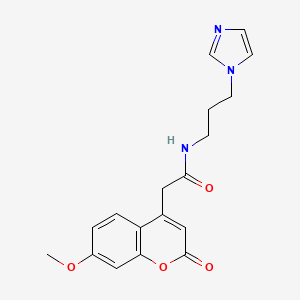

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

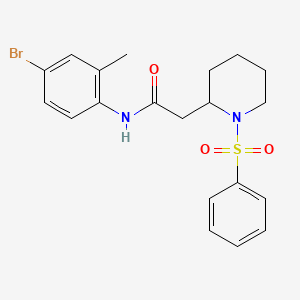

![6-chloro-N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2957579.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2957580.png)

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2957582.png)

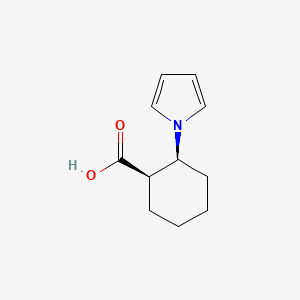

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2957588.png)